molecular formula C8H15N3O2 B14744164 N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide CAS No. 4854-68-6

N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide

Cat. No.: B14744164
CAS No.: 4854-68-6
M. Wt: 185.22 g/mol
InChI Key: JQPOIMVFQQNWHB-UHFFFAOYSA-N
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Description

N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide is a chemical compound with the molecular formula C8H15N3O It is known for its unique structure, which includes a cyclopentyl ring attached to an acetamide group through a hydrazinecarbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide typically involves the reaction of cyclopentanone with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions generally include:

    Cyclopentanone: Starting material

    Hydrazine hydrate: Reactant

    Acetic anhydride: Acetylating agent

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch reactors: For controlled reaction conditions

    Purification steps: Including recrystallization and chromatography

    Quality control: Ensuring the purity and consistency of the final product

Chemical Reactions Analysis

Types of Reactions

N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides

    Reduction: Reduction reactions can yield hydrazine derivatives

    Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Water, ethanol, methanol

    Temperature: Varies depending on the reaction type

Major Products Formed

    Oxidation products: Oxides and hydroxyl derivatives

    Reduction products: Hydrazine derivatives

    Substitution products: Functionalized cyclopentylacetamides

Scientific Research Applications

N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties

    Medicine: Explored for its potential therapeutic applications, particularly in drug development

    Industry: Utilized in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide involves its interaction with specific molecular targets. It is believed to exert its effects through:

    Molecular targets: Enzymes, receptors, and proteins

    Pathways involved: Inhibition of enzyme activity, modulation of receptor function, and interaction with cellular proteins

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(Hydrazinecarbonyl)cyclohexyl]acetamide
  • N-[1-(Hydrazinecarbonyl)cyclopropyl]acetamide
  • N-[1-(Hydrazinecarbonyl)cyclobutyl]acetamide

Uniqueness

N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide is unique due to its specific cyclopentyl ring structure, which imparts distinct chemical and biological properties compared to its analogs with different ring sizes. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

4854-68-6

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

N-[1-(hydrazinecarbonyl)cyclopentyl]acetamide

InChI

InChI=1S/C8H15N3O2/c1-6(12)10-8(7(13)11-9)4-2-3-5-8/h2-5,9H2,1H3,(H,10,12)(H,11,13)

InChI Key

JQPOIMVFQQNWHB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1(CCCC1)C(=O)NN

Origin of Product

United States

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